molecular formula C11H17N3O2 B12972455 Tert-butyl (4-hydrazinylphenyl)carbamate

Tert-butyl (4-hydrazinylphenyl)carbamate

Cat. No.: B12972455
M. Wt: 223.27 g/mol
InChI Key: SEINEVFMIZKLDH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydrazinylphenyl)carbamate is an organic compound with the molecular formula C11H17N3O2 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a hydrazinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-hydrazinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydrazinylphenyl derivatives. One common method involves the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped by an amine to form the aromatic carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-hydrazinylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (4-hydrazinylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-hydrazinylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The carbamate moiety can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-hydrazinylphenyl)carbamate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other carbamate derivatives that may lack this functional group.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(4-hydrazinylphenyl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-6-9(14-12)7-5-8/h4-7,14H,12H2,1-3H3,(H,13,15)

InChI Key

SEINEVFMIZKLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NN

Origin of Product

United States

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